2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-14-4-2-3-13-16-12(9-17(13)14)10-5-7-11(15)8-6-10/h2-9H,1H3 |
InChI Key |
PAUKQVLQGGEBNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction via Isocyanide-Based Synthesis
One robust method involves a three-component reaction of 2-aminopyridine derivatives, an aldehyde bearing the 4-fluorophenyl group, and an isocyanide, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
-
- The reaction mixture typically contains 2-aminopyridine, 4-fluorobenzaldehyde, and an isocyanide in a solvent such as dichloromethane or methanol.
- The mixture is stirred and heated (often around 40–120 °C) under inert atmosphere for several hours (3–18 h).
- After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents.
- The crude product is purified by column chromatography or reverse-phase chromatography.
One-Pot Domino A3-Coupling Reaction
An environmentally sustainable and efficient route involves the A3-coupling reaction of an aldehyde, 2-aminopyridine, and an alkyne derivative catalyzed by copper sulfate and sodium ascorbate.
-
- Mix 2-aminopyridine, 4-fluorobenzaldehyde, CuSO4·5H2O (10 mol %), sodium ascorbate (20 mol %), and an alkyne derivative in a suitable solvent.
- Stir the reaction at 50 °C for 6–16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, extract the product with ethyl acetate, wash with brine, dry, and concentrate.
- Purify the crude product by silica gel chromatography using ethyl acetate-petroleum ether as eluent.
-
- This method is considered "green" due to mild conditions and reduced waste.
- It allows for functional group tolerance and scalability.
Intramolecular Nucleophilic Aromatic Substitution for Tetracyclic Derivatives
Though primarily for tetracyclic analogues, this method involves intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions in tert-butanol solvent.
Specific Synthetic Details and Analytical Data
- Example 1H NMR Data (500 MHz, CDCl3):
δ 8.57 (d, J = 4.5 Hz, 1H), 8.34 (s, 1H), 7.79 (t, J = 7.9 Hz, 1H), 7.13–7.23 (m, 2H), 6.95 (t, J = 8.4 Hz, 2H), 3.8 (s, 3H, OCH3).
Notes on Functional Group Introduction and Optimization
- The methoxy group at the 5-position is typically introduced by starting with methoxy-substituted aminopyridines or via O-methylation of hydroxyl precursors using methyl iodide and sodium hydride in DMF.
- Reaction conditions such as temperature, solvent choice, and catalyst loading critically affect yields and purity.
- Reverse-phase chromatography is often preferred for final purification to achieve high purity suitable for biological testing.
Chemical Reactions Analysis
1.1. Condensation with α-Bromocarbonyl Compounds
A classical route involves reacting 2-aminopyridine with α-bromocarbonyl compounds (e.g., bromoacetophenone) under basic conditions. The bromine atom facilitates nucleophilic substitution, forming the imidazo[1,2-a]pyridine core . For the target compound:
-
Starting materials : 5-methoxy-2-aminopyridine and 4-fluorophenyl α-bromo ketone.
-
Conditions : Solvent-free or aqueous media, with microwave irradiation or thermal heating .
1.2. Catalyst-Mediated Reactions
-
Iodine-catalyzed oxidative cyclocondensation : I₂ acts as a Lewis acid, facilitating tautomerization and oxidative aromatization. This method avoids toxic solvents and is eco-friendly .
-
CuI-catalyzed aerobic oxidation : Enables C-N bond formation under mild conditions, compatible with aryl substituents .
1.3. Multicomponent Reactions
-
Domino A3-coupling : A three-component reaction (aldehyde, amine, ketone) under catalytic conditions (e.g., pTSA) to form the heterocycle directly .
-
Transition-metal-free methods : Solvent-free reactions using ionic liquids (e.g., [Bmim]Br₃) or sodium carbonate as a base .
Reaction Mechanism
The synthesis of imidazo[1,2-a]pyridines generally proceeds through:
-
Imine formation : Condensation of the amine and carbonyl group.
-
Cyclization : Intramolecular attack of the pyridine nitrogen on the carbonyl intermediate.
-
Aromatization : Loss of water or other byproducts to form the aromatic ring .
For 2-(4-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine , the methoxy group at position 5 may influence reactivity via electron-donating effects, potentially stabilizing intermediates during cyclization . The fluorophenyl group at position 2 could enhance lipophilicity, affecting solubility and biological activity .
3.1. Impact of Fluorine
-
4-fluorophenyl group : Introduces steric hindrance and electron-withdrawing effects, potentially altering reaction rates and regioselectivity.
-
Metabolic stability : Fluorine substitution may reduce rapid biotransformation compared to chlorinated analogs .
3.2. Methoxy Group at Position 5
-
Electronic effects : Electron-donating methoxy group may activate the pyridine ring, facilitating nucleophilic attacks during cyclization.
-
Steric effects : Could influence the preferred site of substitution in subsequent derivatization .
Comparison of Synthetic Approaches
Scientific Research Applications
Medicinal Chemistry
2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine has been studied for potential therapeutic applications. Imidazopyridine derivatives display various pharmacological activities, including antipyretic, analgesic, antiprotozoal, antibacterial, and antitumor activities .
Studies on the interactions of this compound with biological macromolecules indicate that it can effectively bind to enzymes and receptors, modulating their activity and influencing its therapeutic potential. Research has shown that substitutions on the imidazopyridine framework can significantly influence its selectivity and efficacy against target proteins. Compounds of formula (la) and pharmaceutical compositions are directed to methods useful in the treatment of insomnia and related sleep disorders .
Biological Activities
This compound exhibits promising biological activities. Its ability to bind to biological targets suggests significant pharmacological potential. The precise mechanisms of action are still under investigation.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)pyridine | Lacks imidazo core | Varies; generally lower than imidazopyridines |
| 2-Phenylimidazo[1,2-a]pyridine | No fluorine or methoxy groups | Different pharmacological properties |
| 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine | Structural analog with different substituents | Varied interaction profiles |
The specific combination of functional groups (fluorophenyl and methoxy) enhances the pharmacological properties of this compound. This distinct structural arrangement contributes to its diverse biological activities and makes it a valuable compound for scientific research applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine (Compound 9)
This analog differs by placing the 4-fluorophenyl group at position 3 instead of 2. NMR data (δ 7.69–7.62 ppm for aromatic protons) indicate distinct electronic environments compared to the target compound, likely altering receptor binding kinetics. The positional isomerism reduces ligand efficiency in GABA-A receptor modulation, as seen in imidazopyridine derivatives .
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6)
Lacking the 5-methoxy group, this simpler analog shows higher metabolic degradation (e.g., rapid clearance in hepatic microsomes) compared to the target compound, underscoring the stabilizing role of the methoxy substituent .
Substituent Type and Bioactivity
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem)
Alpidem, a GABA-A modulator, highlights the impact of halogen substituents. The 4-chlorophenyl group increases hydrophobicity but accelerates metabolic degradation (t₁/₂ < 2 hours), whereas the 4-fluorophenyl in the target compound improves stability (89% parent compound remaining) .
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine (QY-1304)
Substitution at position 7 with a methyl group (vs. methoxy at position 5) reduces polarity, increasing logP by ~0.5 units. This modification enhances blood-brain barrier penetration but may compromise aqueous solubility .
Functional Group Modifications
2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine
Replacing the 4-fluorophenyl with a furyl group (electron-rich heterocycle) decreases aromatic stacking interactions, reducing binding affinity to kinase targets. The methoxy group at position 5 remains critical for solubility (C12H10N2O2, MW 214.22) .
6-Substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)imidazo[1,2-a]pyridines
In antitubercular studies, a bromo substituent at position 6 and 4-fluorophenyl at thiazole’s position 2 synergistically inhibit Mycobacterium smegmatis (MIC = 1.56 µg/mL). The target compound’s 5-methoxy group could similarly enhance activity if positioned to interact with bacterial enzymes .
Physicochemical and Pharmacokinetic Profiling
| Compound | Molecular Weight | logP* | Metabolic Stability (%) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 257.27 | 2.8 | 89.13 | 2-(4-Fluorophenyl), 5-methoxy |
| 3-(4-Fluorophenyl) analog | 242.25 | 3.1 | 75.2 | 3-(4-Fluorophenyl) |
| Alpidem | 303.15 | 4.2 | <50 | 2-(4-Chlorophenyl), 6-chloro |
| QY-1304 | 240.29 | 3.3 | 82.5 | 2-(4-Fluorophenyl), 7-methyl |
*Predicted using fragment-based methods.
Key Research Findings
- Metabolic Stability: The 5-methoxy group in the target compound reduces cytochrome P450-mediated oxidation, extending half-life compared to non-methoxy analogs .
- Synthon Utility : The compound serves as a precursor for derivatives like 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine (C19H19FN4O, MW 338.4), used in kinase inhibitor development .
Biological Activity
2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The chemical structure of this compound is characterized by a fused imidazo[1,2-a]pyridine core with a fluorophenyl and methoxy substituent. These functional groups enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₄H₁₁FN₂O
- Molecular Weight : 242.25 g/mol
- CAS Number : 1893152-45-8
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with specific receptors and enzymes. Notable pharmacological effects include:
- Serotonin Receptor Modulation : This compound has been identified as a modulator of the 5-HT₂A serotonin receptor, which is implicated in various neuropsychiatric disorders. It may offer therapeutic benefits in conditions such as anxiety and depression .
- Antiviral Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine can exhibit antiviral properties. For instance, related compounds have shown effectiveness against HIV, indicating potential for further exploration in antiviral drug development .
- Enzyme Inhibition : The binding affinity of this compound to certain enzymes suggests it may act as an inhibitor, impacting metabolic pathways relevant to disease processes.
The mechanisms through which this compound exerts its biological effects are under investigation. Key aspects include:
- Binding Affinity : The presence of the fluorophenyl group enhances the compound’s ability to bind to target proteins, which is crucial for modulating their activity.
- Substituent Influence : Variations in the imidazopyridine framework can significantly affect selectivity and efficacy against target proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)pyridine | Lacks imidazo core | Varies; generally lower than imidazopyridines |
| 2-Phenylimidazo[1,2-a]pyridine | No fluorine or methoxy groups | Different pharmacological properties |
| 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine | Structural analog with different substituents | Varied interaction profiles |
This table illustrates how the specific combination of functional groups in this compound contributes to its enhanced biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Modulation of Serotonin Receptors : A study highlighted the role of imidazo[1,2-a]pyridine derivatives in treating disorders mediated by serotonin receptors. The findings suggest that these compounds could be developed into effective treatments for psychiatric conditions .
- Antiviral Potential : Research focusing on related imidazo[1,2-a]pyridine compounds demonstrated promising antiviral activity against HIV. The introduction of specific functional groups was found to enhance potency and selectivity .
- Inhibition Studies : Investigations into enzyme interactions revealed that structural modifications could lead to significant changes in inhibition profiles, indicating a pathway for optimizing therapeutic efficacy .
Q & A
Basic: What are the common synthetic routes for 2-(4-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted imidazopyridine precursors and fluorophenyl derivatives. For example:
- Cyclocondensation : Reacting 5-methoxyimidazo[1,2-a]pyridine with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions (Pd catalysis) .
- One-pot synthesis : Using iodine (I₂) and tert-butyl hydroperoxide (TBHP) to promote oxidative coupling between 2-aminopyridines and ketones/aldehydes, followed by fluorophenyl incorporation .
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For polar intermediates, reverse-phase HPLC (C18 column, methanol/water) may improve resolution .
Advanced: How can reaction yields be optimized for imidazopyridine derivatives with electron-withdrawing substituents like 4-fluorophenyl?
Methodological Answer:
- Catalyst tuning : Use Pd(OAc)₂ with SPhos ligand for Suzuki couplings to enhance steric tolerance for aryl halides .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of electron-deficient intermediates .
- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 120°C for aryl coupling) minimizes side reactions .
Example : A 73% yield was achieved for 3-(4-fluorophenyl)imidazo[1,2-a]pyridine using Pd catalysis and optimized solvent ratios .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₂FN₂O: 249.0933; observed: 249.0930) .
Advanced: How can X-ray crystallography resolve ambiguities in regiochemistry for imidazopyridine derivatives?
Methodological Answer:
- Crystal growth : Slow evaporation from DCM/hexane at 4°C yields suitable crystals.
- Data interpretation : The 4-fluorophenyl group’s dihedral angle (relative to the imidazopyridine plane) confirms substitution patterns. For example, a 15° angle indicates minimal steric hindrance .
Application : X-ray structures validated the 2-position substitution in 3-(4-fluorophenyl)-7-(furan-2-yl)imidazo[1,2-a]pyridine .
Basic: What in vitro assays are used to evaluate this compound’s antitubercular activity?
Methodological Answer:
- Mycobacterium smegmatis MC² 155 assay :
Advanced: How do structural modifications at the 5-methoxy position affect metabolic stability?
Methodological Answer:
- Cytochrome P450 assays : Incubate with human liver microsomes (HLMs); monitor parent compound depletion via LC-MS.
- SAR Insights :
Basic: How are solubility and stability profiles assessed for preclinical studies?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Stability :
Advanced: How can conflicting biological activity data (e.g., potency vs. toxicity) be resolved?
Methodological Answer:
- Dose-response profiling : Use a 10-point dilution series to identify off-target effects.
- Transcriptomics : RNA-seq of treated cells (e.g., HepG2) reveals pathways affected by cytotoxicity.
Case Study : A 4-fluorophenyl analog showed high antimalarial activity (IC₅₀ = 50 nM) but induced ER stress; structural analogs with reduced lipophilicity mitigated toxicity .
Basic: What computational tools predict binding affinity of this compound to GABA-A receptors?
Methodological Answer:
- Docking software : AutoDock Vina with α1β2γ2 GABA-A receptor (PDB: 6HUP).
- Parameters : Grid box centered on the benzodiazepine site; affinity scores < −7 kcal/mol suggest strong binding .
Advanced: How do substituent electronic effects influence electrochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
